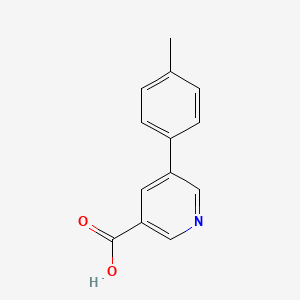

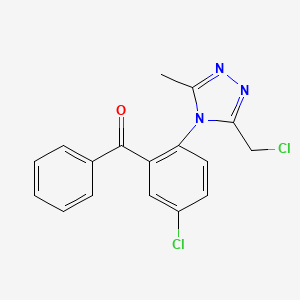

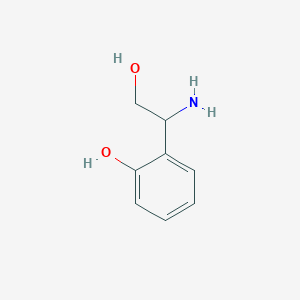

![molecular formula C8H15NO2 B1603575 2-Oxa-8-azaspiro[4.5]decan-4-ol CAS No. 777049-50-0](/img/structure/B1603575.png)

2-Oxa-8-azaspiro[4.5]decan-4-ol

Overview

Description

2-Oxa-8-azaspiro[4.5]decan-4-ol is a chemical compound with the CAS Number: 2306278-15-7 . It has a molecular weight of 157.21 . This compound is in the form of a powder and is stored at room temperature .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, a study described the use of a continuous three-step flow process to scale the formation and reduction of an azide intermediate, and the use of a transaminase to prepare the desired enantiomer in high yield and enantiomeric excess .Molecular Structure Analysis

The InChI code for this compound is1S/C8H15NO2/c10-7-5-9-6-8(7)1-3-11-4-2-8/h7,9-10H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 157.21 .Scientific Research Applications

Isoxazoline Compounds from Natural Sources

- Isoxazoline compounds similar to 2-Oxa-8-azaspiro[4.5]decan-4-ol, isolated from the husks of Xanthoceras sorbifolia Bunge, have been studied for their potential anti-asthmatic and anti-anaphylaxis activities. These compounds have shown high-affinity binding to phosphodiesterase IV (PDE-4), an important inflammatory modulator in asthma, suggesting potential applications in treating inflammatory conditions (Huiru Ge et al., 2016).

Antitumor Activity

- A series of novel derivatives designed from the core structure of this compound have demonstrated moderate to potent antitumor activity against various cancer cell lines, including human lung, breast, and cervical cancer cell lines. This highlights the compound's utility as a scaffold for developing anticancer agents (Zea Yang et al., 2019).

Synthetic Approaches to Spiroaminals

- The structural motif of this compound is a target for chemical synthesis due to its presence in compounds with significant biological activities. Various synthetic strategies have been developed for the synthesis of these spiroaminals, illustrating the compound's importance in drug discovery and synthetic organic chemistry (M. Sinibaldi & I. Canet, 2008).

Antiviral Activity

- Derivatives of this compound have been evaluated for their activity against human coronaviruses and influenza viruses. Certain compounds were found to inhibit the replication of human coronavirus 229E, suggesting potential for antiviral drug development (Çağla Begüm Apaydın et al., 2019).

Antihypertensive and Muscarinic Activity

- Research on this compound analogs has explored their potential as antihypertensive agents and muscarinic agonists. These studies contribute to the understanding of the compound's pharmacological properties and its relevance in designing drugs for cardiovascular diseases and disorders associated with the cholinergic system (E. Wu et al., 1995).

Safety and Hazards

The safety information available indicates that 2-Oxa-8-azaspiro[4.5]decan-4-ol is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

Spirocyclic compounds like 2-Oxa-8-azaspiro[4.5]decan-4-ol are attracting attention as scaffolds in the search for modern drugs . They are promising for the production of important biologically active compounds . Therefore, future research may focus on exploring the potential applications of this compound in drug discovery and development.

Properties

IUPAC Name |

2-oxa-8-azaspiro[4.5]decan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXFSVNDVGOMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620734 | |

| Record name | 2-Oxa-8-azaspiro[4.5]decan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777049-50-0 | |

| Record name | 2-Oxa-8-azaspiro[4.5]decan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

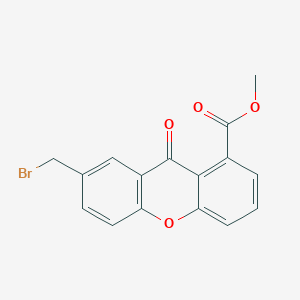

![Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate](/img/structure/B1603492.png)

![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)